4-fluoro-N-(pyridin-2-yl)benzamide
Description
4-Fluoro-N-(pyridin-2-yl)benzamide is a fluorinated benzamide derivative characterized by a 4-fluoro-substituted benzoyl group linked to a pyridin-2-ylamine moiety. This compound serves as a structural template for designing bioactive molecules due to the electron-withdrawing fluorine atom, which enhances metabolic stability and modulates electronic properties. Its synthesis typically involves catalytic amidation reactions, such as those employing bimetallic metal–organic frameworks (MOFs) like Fe₂Ni-BDC, which achieve yields up to 82% under optimized conditions . The compound’s structural simplicity and versatility make it a key intermediate in medicinal chemistry for developing kinase inhibitors, anti-inflammatory agents, and anticancer therapeutics .
Properties
IUPAC Name |
4-fluoro-N-pyridin-2-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN2O/c13-10-6-4-9(5-7-10)12(16)15-11-3-1-2-8-14-11/h1-8H,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUCHZKMRZVFZSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(pyridin-2-yl)benzamide typically involves the reaction of 4-fluorobenzoic acid with 2-aminopyridine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for 4-fluoro-N-(pyridin-2-yl)benzamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-(pyridin-2-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom on the benzamide ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The amide group can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and an organic solvent.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .
Scientific Research Applications
4-fluoro-N-(pyridin-2-yl)benzamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-fluoro-N-(pyridin-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural Analogues of 4-Fluoro-N-(pyridin-2-yl)benzamide
Key Observations :
- Substituent Position : The position of fluorine on the benzamide ring significantly impacts electronic properties. For instance, 4-fluoro substitution (as in the parent compound) enhances stability compared to 2- or 3-fluoro isomers .
- Pyridine Modifications : Adding methyl groups to the pyridine ring (e.g., 6-methyl in compound 35) slightly reduces reaction yields (81% vs. 82% for the parent compound), likely due to steric hindrance .
- Heterocyclic Replacements : Replacing pyridine with thiadiazole (compound 4f) or pyrimidine (compound in ) introduces diverse bioactivities, such as anticancer or fungicidal effects .
Key Observations :
- The Fe₂Ni-BDC catalyst enables efficient amidation for the parent compound (82% yield), outperforming traditional methods .
- Electron-withdrawing groups (e.g., 5-chloro on pyridine) reduce yields (68%), likely due to decreased nucleophilicity of the amine .
- Complex derivatives like TD-1b require multi-step syntheses but achieve high yields (83%) through optimized purification .
Physical and Crystallographic Properties
Table 3: Crystallographic and Stability Data
Key Observations :
Biological Activity
4-Fluoro-N-(pyridin-2-yl)benzamide is an aromatic compound with significant biological activity, particularly in medicinal chemistry and drug discovery. Its structure, characterized by a fluorine atom at the para position of a benzene ring and a pyridine ring linked via an amide bond, contributes to its unique properties. This article explores the biological activities associated with this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C13H10FN2O
- Molecular Weight : 231.23 g/mol
- Structure : The presence of both fluorine and nitrogen in the compound enhances its reactivity and biological interactions.
4-Fluoro-N-(pyridin-2-yl)benzamide primarily functions as an inhibitor of succinate dehydrogenase (SDH), an enzyme integral to the citric acid cycle. By inhibiting SDH, the compound disrupts cellular energy metabolism, which can lead to antifungal effects against various pathogens. This mechanism is particularly relevant in the development of antifungal therapies.
Biological Activity Overview
The biological activities of 4-fluoro-N-(pyridin-2-yl)benzamide can be summarized as follows:
Antifungal Studies
Research indicates that 4-fluoro-N-(pyridin-2-yl)benzamide exhibits potent antifungal properties. In vitro studies demonstrated its effectiveness against several fungal strains, showcasing its potential as a therapeutic agent in treating fungal infections. The compound's ability to inhibit SDH was crucial in these findings, as it led to reduced fungal viability.
GPR52 Agonism
Recent investigations into the pharmacological properties of related compounds have highlighted the potential of 4-fluoro-N-(pyridin-2-yl)benzamide as a GPR52 agonist. This receptor is implicated in various neuropsychiatric disorders. Compounds structurally similar to 4-fluoro-N-(pyridin-2-yl)benzamide have shown promising results in modulating GPR52 activity, suggesting that this compound may also possess similar capabilities, warranting further exploration in neurological contexts .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications to the pyridine and benzene rings significantly influence biological activity. For instance, the introduction of fluorine enhances both potency and permeability across biological membranes. Comparative studies with other halogenated derivatives show varying degrees of biological activity based on substituent types and positions .
Q & A
Q. What established synthetic routes are used to prepare 4-fluoro-N-(pyridin-2-yl)benzamide and its derivatives?
The synthesis typically involves coupling 4-fluorobenzoyl chloride with 2-aminopyridine under basic conditions (e.g., triethylamine in anhydrous THF or DCM). Derivatives are often synthesized via multi-step reactions, such as introducing hydrazide intermediates (e.g., reacting 4-fluorobenzohydrazide with phthalic anhydride in acetic acid) . Modifications to the pyridine or benzamide moieties can be achieved using Suzuki-Miyaura coupling or nucleophilic aromatic substitution to incorporate functional groups like thiazole or piperazine rings .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- FT-IR : Identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹, pyridine ring vibrations) .
- NMR : ¹H/¹³C NMR confirms regiochemistry (e.g., fluorine-induced deshielding in aromatic protons) .
- Single-crystal XRD : Resolves 3D structure (e.g., monoclinic P21/n space group, hydrogen-bonding networks) .
- Mass spectrometry : Validates molecular weight (e.g., [M+H]⁺ peaks via ESI-MS) .
Q. What preliminary biological activities are reported for analogs of 4-fluoro-N-(pyridin-2-yl)benzamide?
Analog structures (e.g., isoindoline or thiazole derivatives) exhibit anti-inflammatory, anticancer, and antimicrobial activities. For example, fluorine substitution enhances metabolic stability and binding affinity to kinases or G-protein-coupled receptors (GPCRs) . Initial screening often involves in vitro assays like MTT for cytotoxicity or enzyme inhibition studies (e.g., COX-2) .
Q. How is the purity and stability of this compound assessed during synthesis?
- HPLC : Monitors reaction progress and purity (>95% threshold).
- Thermogravimetric analysis (TGA) : Evaluates thermal stability (decomposition temperatures >200°C) .
- Solubility tests : Determines optimal solvents (e.g., DMSO for biological assays) .
Q. What are the key considerations for designing reproducible synthetic protocols?
- Anhydrous conditions : Prevents hydrolysis of reactive intermediates (e.g., acyl chlorides).
- Catalyst optimization : Pd-based catalysts for cross-coupling reactions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) .
Advanced Research Questions
Q. How do computational methods like DFT and Hirshfeld analysis complement experimental structural data?
- DFT : Calculates optimized geometries, HOMO-LUMO gaps (e.g., ~4.5 eV for charge transfer analysis), and electrostatic potential surfaces to predict reactivity .
- Hirshfeld analysis : Maps intermolecular interactions (e.g., O-H···O and N-H···O hydrogen bonds) to explain crystal packing . Discrepancies between experimental (XRD) and theoretical bond lengths (<0.05 Å tolerance) guide parameter refinement in computational models .
Q. What strategies resolve contradictions between computational predictions and empirical data in molecular studies?
- Parameter adjustment : Optimize basis sets (e.g., B3LYP/6-311++G(d,p)) or solvent models in DFT .
- Docking validation : Compare multiple docking software (e.g., AutoDock vs. Schrödinger) to assess binding pose consistency .
- Crystallographic validation : Use high-resolution XRD (<1.0 Å) to resolve ambiguous electron density maps .
Q. How do structural modifications (e.g., fluorine position, heterocyclic substituents) influence bioactivity?
- Fluorine substitution : Enhances lipophilicity (logP increase by ~0.5) and metabolic stability. Para-fluorine improves π-stacking with aromatic residues in target proteins .
- Heterocyclic additions : Thiazole or imidazo[1,2-a]pyridine moieties introduce hydrogen-bonding or π-π interactions, boosting kinase inhibition (e.g., IC50 reduction from μM to nM range) .
Q. What advanced techniques study target interactions (e.g., kinases, GPCRs)?
- Surface plasmon resonance (SPR) : Measures real-time binding kinetics (ka/kd rates) .
- X-ray crystallography : Resolves ligand-protein co-crystal structures (e.g., PDB deposition for SAR analysis) .
- Isothermal titration calorimetry (ITC) : Quantifies thermodynamic parameters (ΔG, ΔH) .
Q. How are structure-activity relationships (SAR) systematically explored for this compound?
- Fragment-based design : Synthesize analogs with incremental substitutions (e.g., methyl, methoxy, halogens) .
- 3D-QSAR : Align molecular fields (CoMFA/CoMSIA) to correlate steric/electronic features with activity .
- Mutagenesis studies : Identify critical residues (e.g., Ala-scanning in binding pockets) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
